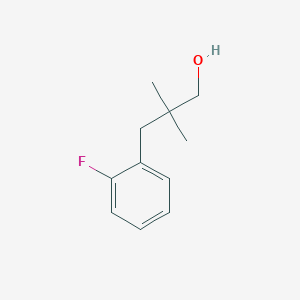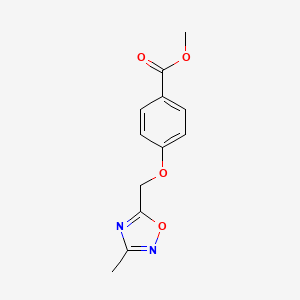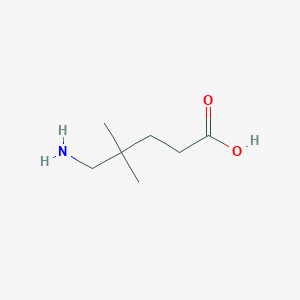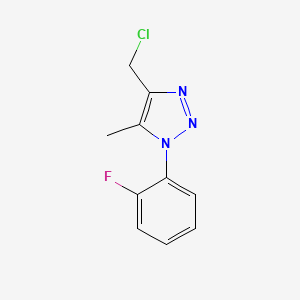
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol
Übersicht
Beschreibung
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol (3-FDP) is a compound with a wide range of industrial applications, as well as potential applications in the field of scientific research. It is a colorless, volatile liquid with a sweet, fruity odor and a boiling point of 79°C. 3-FDP has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used as a starting material for the synthesis of other compounds, such as 2-fluorobenzoic acid and 2-fluorobenzaldehyde. In addition, 3-FDP has been studied for its potential use in the field of scientific research, including its mechanism of action, biochemical and physiological effects, and applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
The compound has shown promise in cancer treatment research due to its structural similarity to certain bioactive molecules. For instance, derivatives of imidazo[1,2-a]pyridine, which share a similar fluorophenyl group, have been found to inhibit a variety of kinases, making them potential candidates for cancer therapy .
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are significant in pharmaceuticals and agrochemicals due to their altered physicochemical properties. The electrophilic fluorination of 1,2-dihydropyridines, similar to the structure of 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol , has been used to create new fluorinated 3,6-dihydropyridines .
Antibacterial and Antifungal Applications
Compounds with a 2-fluorophenyl moiety have been reported to exhibit antibacterial and antifungal activities. This suggests that 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol could be a precursor or a candidate for developing new antimicrobial agents.
Anticancer Derivatives Synthesis
The synthesis of novel derivatives from fluorophenyl compounds has been explored for anticancer applications. Pyrazolopyrimidin-4-one derivatives, for example, have shown potent antitumor activity against tumor cell lines.
Development of CNS-Active Drugs
The central nervous system (CNS) activity of drugs can be influenced by the presence of a fluorophenyl group. Compounds like zolpidem, which contain an imidazo[1,2-a]pyridine core, are used as hypnotics, suggesting potential CNS applications for 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol .
Agrochemical Research
Due to the impact of fluorine atoms on the biological activity of molecules, fluorophenyl derivatives are often used in agrochemical research to develop new pesticides and insecticides. The structure of 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol could be beneficial in creating compounds with improved efficacy and selectivity .
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJIQLQQMGFRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Cyclopropylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1466268.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1466269.png)







![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B1466282.png)


![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)